Boc-2-amino-5-fluorobenzoic acid
Overview
Description
Boc-2-amino-5-fluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharoyces Cerevisiae .
Synthesis Analysis
The synthesis of Boc-2-amino-5-fluorobenzoic acid involves the reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of 2-Amino-5-fluorobenzoic acid is C7H6FNO2 . Its average mass is 155.126 Da and its monoisotopic mass is 155.038254 Da .Chemical Reactions Analysis
The Boc group in Boc-2-amino-5-fluorobenzoic acid is stable towards most nucleophiles and bases . This makes it suitable for use in various chemical reactions.Physical And Chemical Properties Analysis
The density of 2-Amino-5-fluorobenzoic acid is 1.4±0.1 g/cm3 . Its boiling point is 318.2±27.0 °C at 760 mmHg . The molar refractivity is 37.4±0.3 cm3 .Scientific Research Applications
Mimicking Tripeptide β-Strand
Boc-2-amino-5-fluorobenzoic acid derivatives have been used to mimic the hydrogen-bonding functionality of tripeptide β-strands. These derivatives can be incorporated into peptides via standard peptide synthesis techniques, contributing to the formation of β-sheet-like hydrogen-bonded dimers in certain solutions (Nowick et al., 2000).
Heterocyclic Core Synthesis
Boc-protected internal amino or hydroxyl nucleophiles, including derivatives of Boc-2-amino-5-fluorobenzoic acid, have been utilized in multi-component condensation (MCC)/SNAr methodology for synthesizing various biologically relevant heterocyclic cores such as indazolinones, benzazepines, and benzoxazepines (Tempest et al., 2001).
Synthesis of Hydroxypipecolic Acid
Boc-2-amino-5-fluorobenzoic acid derivatives have been involved in the synthesis of 5-hydroxypipecolic acid. This synthesis involves multiple steps including enantioselective resolution, oxidation, regioselective attack, and intramolecular cyclization, demonstrating the compound's utility in complex organic synthesis (Krishnamurthy et al., 2015).
Synthesis of Fluorobenzoic Acid Derivatives
Peptide Synthesis
Boc-2-amino-5-fluorobenzoic acid derivatives have been used in peptide synthesis. For example, the coupling of Boc-protected amino acids in automated solid-phase peptide synthesis demonstrates the utility of these derivatives in efficient peptide construction (Reid & Simpson, 1992).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEXUYVMBYLQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-amino-5-fluorobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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